3,3-Dimethylaziridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

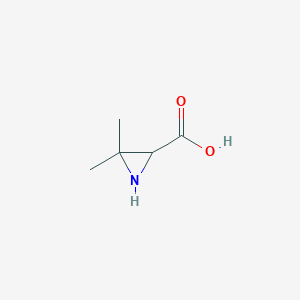

3,3-Dimethylaziridine-2-carboxylic acid, also known as pleurocybellaziridine, is a highly unstable aziridine-based amino acid first identified as the neurotoxic agent in Pleurocybella porrigens mushrooms. This compound is responsible for fatal outbreaks of acute encephalopathy in Japan, characterized by seizures, coma, and cerebral edema . Structurally, it features a strained three-membered aziridine ring with two methyl groups at the 3-position and a carboxylic acid substituent at the 2-position (Figure 1). Its instability and reactivity are attributed to the ring strain and electron-withdrawing carboxyl group, which facilitate nucleophilic ring-opening reactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a derivative of serine methyl ester.

Protection: The hydroxy and amino groups are protected using appropriate protecting groups.

Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.

Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.

Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.

Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.

Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.

Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.

Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).

Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Oxidizing Agents: TEMPO, sodium chlorite, and diacetoxyiodobenzene are used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₉NO₂

- IUPAC Name : 3,3-Dimethylaziridine-2-carboxylic acid

- CAS Number : 35574-32-4

The compound’s structure allows for various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and reduction processes. These reactions are crucial for synthesizing more complex molecules.

Pharmaceuticals

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its aziridine structure is particularly valuable for developing drugs targeting specific biological pathways.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as α-glucosidase, which is relevant for managing postprandial hyperglycemia in type 2 diabetes mellitus patients. For example, synthesized analogs showed IC50 values significantly lower than standard drugs like acarbose, indicating their potential as effective therapeutic agents.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | < 100 |

| Acarbose | 750 |

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo nucleophilic ring-opening reactions allows chemists to introduce various functional groups into target molecules.

Synthesis Methods :

- Cyclization of suitable precursors.

- Reaction with organolithium reagents to yield aziridine derivatives.

Materials Science

In materials science, this compound can be employed in the synthesis of polymers and materials with enhanced properties such as mechanical strength and thermal stability. Its unique structure contributes to the development of advanced materials used in various applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, biological activities, and applications of 3,3-dimethylaziridine-2-carboxylic acid and related compounds:

Key Observations:

Ring Size and Strain :

- Aziridines (3-membered rings) exhibit higher ring strain than azetidines (4-membered), leading to greater reactivity. The dimethyl substitution in pleurocybellaziridine exacerbates steric hindrance, contributing to its instability .

- Azetidine-3-carboxylic acid, with a larger ring, shows reduced strain and is more stable, making it suitable for laboratory synthesis .

Substituent Effects :

- The 3,3-dimethyl groups in pleurocybellaziridine are critical for its neurotoxicity, likely by promoting interactions with neuronal ion channels or enzymes .

- In contrast, 3-Arylaziridine-2-carboxylic acid derivatives are tailored for synthetic applications, where aryl groups enhance solubility or modulate electronic properties .

Biological Activity: Pleurocybellaziridine is uniquely associated with acute neurotoxicity, while other aziridine/azetidine carboxylic acids (e.g., azetidine-3-carboxylic acid) are non-toxic and used as intermediates in drug discovery .

Toxicity and Mechanism of Action

- Pleurocybellaziridine induces mitochondrial dysfunction and oxidative stress in neuronal cells, leading to encephalopathy. Its β-hydroxyvaline backbone may mimic endogenous amino acids, disrupting metabolic pathways .

Biological Activity

3,3-Dimethylaziridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Aziridine derivatives, including this compound, are recognized for their reactivity and utility in medicinal chemistry, particularly in the synthesis of biologically active molecules. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H9NO2. The compound features a three-membered aziridine ring with a carboxylic acid functional group, which is crucial for its biological activity. The presence of methyl groups at the 3-position influences its reactivity and biological interactions.

Antibacterial Activity

Aziridine derivatives have been extensively studied for their antibacterial properties. Research indicates that the structural features of aziridines significantly affect their antimicrobial efficacy. In a study evaluating various aziridine compounds, it was found that this compound exhibited promising antibacterial activity against several clinical isolates.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8–16 | 16–32 |

| Escherichia coli | 16–32 | 32–64 |

| Pseudomonas aeruginosa | 32–64 | 64–128 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), where it outperformed traditional antibiotics like ampicillin and nitrofurantoin .

Anticancer Activity

The anticancer potential of aziridines has also been explored. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The compound's mechanism of action is believed to involve alkylation of DNA, leading to cell cycle arrest and apoptosis.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Comparison to Cisplatin |

|---|---|---|

| L929 (Murine) | 20–28 | ~30-fold lower |

| HeLa (Human) | 25–30 | ~25-fold lower |

The IC50 values suggest that while the compound exhibits significant cytotoxicity, its activity is notably lower than that of cisplatin, a standard chemotherapeutic agent .

The biological activity of aziridines like this compound is primarily attributed to their ability to act as alkylating agents. This mechanism involves the formation of covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication processes . This property not only underpins their antibacterial effects but also contributes to their anticancer potential.

Case Studies

Several studies have highlighted the efficacy of aziridine derivatives in clinical settings:

- Study on Antibacterial Efficacy : A clinical evaluation demonstrated that compounds similar to this compound showed superior activity against resistant bacterial strains compared to conventional antibiotics. This study emphasized the need for further exploration into aziridine-based therapies in treating infections caused by resistant pathogens .

- Anticancer Trials : Preclinical trials involving aziridine derivatives indicated promising results in reducing tumor growth in murine models. The compounds demonstrated a synergistic effect when combined with existing chemotherapy agents, suggesting potential for combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,3-dimethylaziridine-2-carboxylic acid derivatives, and how are they characterized?

- Methodology : Utilize Boc-protected intermediates coupled with carbodiimide reagents (e.g., EDCI/HOBt) for amide bond formation, followed by TFA-mediated deprotection. Purify via silica gel column chromatography with gradients of hexane/ethyl acetate. Characterize products using 1H NMR and mass spectrometry (MS) to confirm regiochemistry and purity. For unstable derivatives, employ inert atmospheres and low-temperature storage to prevent degradation .

- Key Data : Reported yields for analogous aziridine derivatives range from 58–76%, with NMR chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups) and MS fragmentation patterns providing structural validation .

Q. What is the proposed mechanism of neurotoxicity for this compound in acute encephalopathy?

- Methodology : Investigate cytotoxicity using in vitro neuronal cell models (e.g., SH-SY5Y cells) exposed to the toxin. Measure mitochondrial dysfunction via ATP depletion assays and reactive oxygen species (ROS) generation. Compare with structurally related β-hydroxyvaline derivatives to identify shared toxicophores .

- Key Findings : The toxin disrupts cellular redox balance and induces apoptosis, potentially through adduct formation with cysteine residues in critical enzymes (e.g., glutathione reductase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro assays and in vivo outcomes for this compound?

- Methodology : Conduct interspecies metabolic profiling using LC-HRMS to identify species-specific metabolites. For example, compare hepatic microsomal metabolism in mice vs. humans to assess bioactivation pathways. Validate findings using transgenic animal models lacking specific detoxification enzymes (e.g., CYP450 isoforms) .

- Data Interpretation : Discrepancies may arise from differential expression of metabolizing enzymes or compensatory pathways in whole organisms not captured in cell-based systems.

Q. What analytical strategies mitigate challenges posed by the instability of this compound during isolation and analysis?

- Methodology : Use cold-chain handling (4°C) and acidified extraction solvents (e.g., 0.1% formic acid in acetonitrile) to stabilize the compound. Employ rapid analytical techniques like UPLC-QTOF-MS with shortened run times (<5 minutes) to minimize on-column degradation. Confirm stability via forced degradation studies under varying pH and temperature conditions .

- Key Parameters : Degradation half-life in aqueous solutions at 25°C is approximately 2–4 hours, necessitating immediate analysis post-extraction .

Q. How can in vivo models replicate the neuropathological features of this compound-induced encephalopathy?

- Methodology : Administer the toxin orally to rodents and monitor clinical signs (e.g., seizures, ataxia). Perform histopathological analysis of brain tissue for edema, neuronal necrosis, and microgliosis. Quantify blood-brain barrier integrity via Evans Blue extravasation assays .

- Endpoint Validation : Acute exposure (24–48 hours) in mice shows perivascular hemorrhaging and astrocyte activation, mirroring human autopsy findings .

Q. What computational approaches predict molecular targets of this compound in neurological pathways?

- Methodology : Perform molecular docking studies against human enzyme libraries (e.g., PDBe-KB) using software like AutoDock Vina. Prioritize targets with high-affinity binding (ΔG < −8 kcal/mol) and validate via in vitro enzyme inhibition assays (e.g., glutamate decarboxylase activity) .

- Key Insight : The aziridine ring’s strain and electrophilicity favor covalent interactions with nucleophilic residues (e.g., lysine or cysteine) in enzymatic active sites .

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3,3-dimethylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |

InChI Key |

LQNRQHXPYZSWHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N1)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.